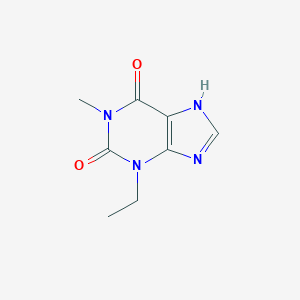

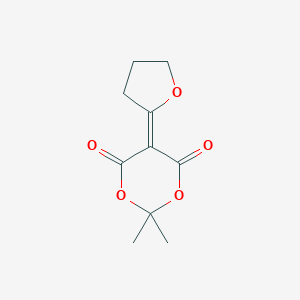

5-(二氢呋喃-2(3H)-亚甲基)-2,2-二甲基-1,3-二氧杂环-4,6-二酮

货号 B139605

CAS 编号:

145122-43-6

分子量: 212.2 g/mol

InChI 键: JSUMRUSDCOEXFQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-(Hydroxymethyl)dihydrofuran-2(3H)-one” is a compound that has been used in the generation of prodrugs and as a ligand in transition metal catalyzed reactions . It’s a paramount precursor in the construction of pharmaceuticals and natural products .

Synthesis Analysis

The synthesis of similar compounds like dihydronaphthofurans involves various procedures including annulation of naphthols with various reagents, cycloaddition reactions, intramolecular transannulation, Friedel–Crafts, Wittig, Claisen rearrangement, and other reactions under various conditions .Molecular Structure Analysis

The molecular formula of “5-(Hydroxymethyl)dihydrofuran-2(3H)-one” is C5H8O3 . The average mass is 116.115 Da and the monoisotopic mass is 116.047340 Da .Chemical Reactions Analysis

The degradation behavior of carbohydrates and furfural derivatives in various solvents has been studied . The results could be explained by regarding the formed α-carbonyl aldehydes and α,β-unsaturated aldehydes as primary precursors for the formation of humins .Physical And Chemical Properties Analysis

The compound has a boiling point of 163 °C (Press: 10 Torr) and a density of 1.224±0.06 g/cm3 (Predicted) . It is slightly soluble in chloroform and methanol .科学研究应用

- Scientific Field: Organic & Biomolecular Chemistry

- Application Summary : Dihydrofuran compounds have been used in the synthesis of natural products . This involves the formation of dihydrofurans or -pyrans by ring-closing alkene metathesis .

- Methods of Application : The process typically involves the use of Grubbs 1st or 2nd generation catalysts (GI, GII), or Hoveyda-Grubbs II catalyst (HGII) . An alternative entry to metathesis substrates that lead to 2-substituted-2,5-DHFs involves the 1,2-Reduction of an enone, then O-allylation .

- Results or Outcomes : This strategy has been used as part of a stereochemically flexible approach to bis-THF containing acetogenins .

- Scientific Field: Biochemistry

- Application Summary : 5-(Hydroxymethyl)dihydrofuran-2(3H)-one is a type of dihydrofuran compound . These types of compounds are often used in biochemical research due to their reactivity and presence in various natural products .

- Methods of Application : These compounds can be synthesized and used in various chemical reactions. Their reactivity makes them useful in the synthesis of complex molecules .

- Results or Outcomes : The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants present .

- Scientific Field: Biochemistry

- Application Summary : 5-(Hydroxymethyl)dihydrofuran-2(3H)-one is a type of dihydrofuran compound . These types of compounds are often used in biochemical research due to their reactivity and presence in various natural products .

- Methods of Application : These compounds can be synthesized and used in various chemical reactions. Their reactivity makes them useful in the synthesis of complex molecules .

- Results or Outcomes : The outcomes of these reactions can vary greatly depending on the specific reaction conditions and the other reactants present .

安全和危害

属性

IUPAC Name |

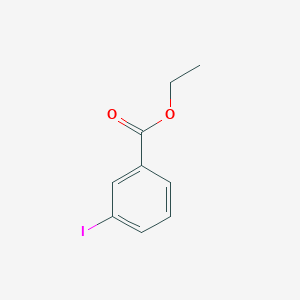

2,2-dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-10(2)14-8(11)7(9(12)15-10)6-4-3-5-13-6/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUMRUSDCOEXFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=C2CCCO2)C(=O)O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378759 |

Source

|

| Record name | 2,2-Dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dihydrofuran-2(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

CAS RN |

145122-43-6 |

Source

|

| Record name | 2,2-Dimethyl-5-(oxolan-2-ylidene)-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Orphenadrine N-oxide

29215-00-7

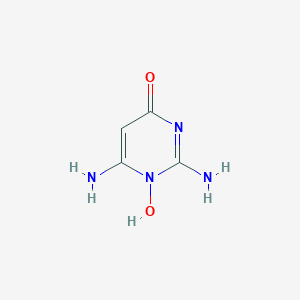

2,6-Diamino-1-hydroxypyrimidin-4-one

131230-62-1

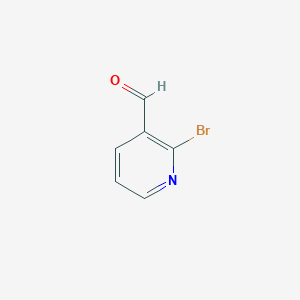

2-Bromo-3-formylpyridine

128071-75-0

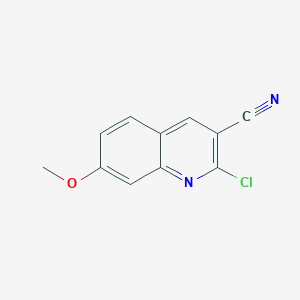

![[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate](/img/structure/B139538.png)